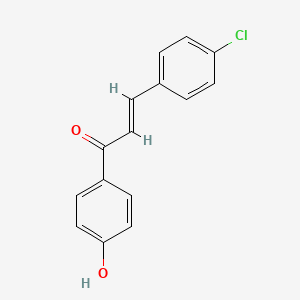
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated phenyl group and a hydroxylated phenyl group connected by a propenone linkage, making it a chalcone derivative. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-chlorobenzaldehyde and 4-hydroxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
4-chlorobenzaldehyde+4-hydroxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-(4-oxophenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one.
Substitution: Formation of derivatives such as 3-(4-aminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through cyclization reactions.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating cancer, diabetes, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its chemical reactivity allows for the production of a wide range of industrial products.
Mecanismo De Acción
The mechanism by which 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its antioxidant properties are due to the scavenging of free radicals and the upregulation of antioxidant enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a chlorine atom.
3-(4-Nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a nitro group instead of a chlorine atom.
3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Número CAS |
19152-38-6 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ |
Clave InChI |
OQSNPMDWFJMKLH-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


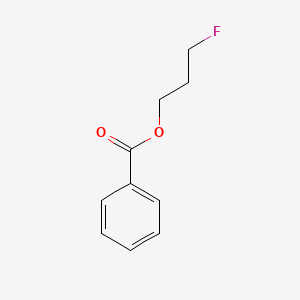

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
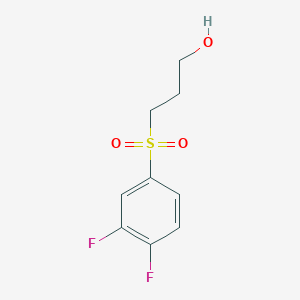
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)
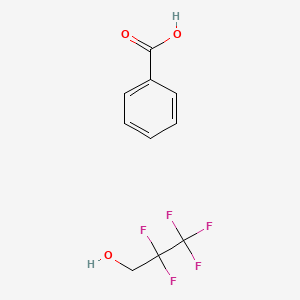

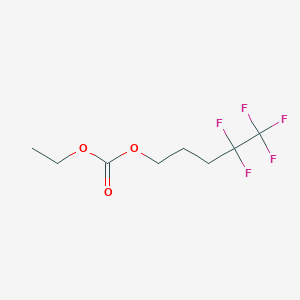

![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
